molecular formula C18H14BrFN2O2 B2554207 Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate CAS No. 1207024-85-8

Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate

Cat. No.: B2554207
CAS No.: 1207024-85-8
M. Wt: 389.224
InChI Key: OVYYZMCHYRIRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a quinoline-based heterocyclic compound with a complex substitution pattern. Its structure features a quinoline backbone substituted at position 2 with a methyl carboxylate group, at position 4 with a (4-bromo-3-methylphenyl)amino moiety, and at position 8 with a fluorine atom. This substitution profile confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis likely involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions, common in quinoline derivatives.

Properties

IUPAC Name

methyl 4-(4-bromo-3-methylanilino)-8-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O2/c1-10-8-11(6-7-13(10)19)21-15-9-16(18(23)24-2)22-17-12(15)4-3-5-14(17)20/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYYZMCHYRIRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Substituents: The introduction of the fluoro group at the 8-position can be achieved through electrophilic fluorination using reagents such as Selectfluor. The amino group linked to the 4-bromo-3-methylphenyl group can be introduced via nucleophilic aromatic substitution.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromo group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate has diverse applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biology: It is used in the study of cell signaling pathways and as a fluorescent probe for imaging applications.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets:

    DNA Intercalation: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.

    Enzyme Inhibition: By inhibiting topoisomerase enzymes, the compound can induce apoptosis in cancer cells, making it a potential anticancer agent.

    Fluorescent Properties: The presence of the fluoro group enhances the compound’s fluorescent properties, making it useful as a probe in biological imaging.

Comparison with Similar Compounds

Ethyl 4-({1-[2-(4-bromophenyl)-2-oxo-ethyl]-1H-1,2,3-triazol-4-yl}methoxy)-8-(trifluoromethyl)quinoline-3-carboxylate

This compound (from ) shares a quinoline core but differs in substitution:

  • Position 2 : Ethyl carboxylate (vs. methyl carboxylate).
  • Position 4: Triazolylmethoxy group linked to a 4-bromophenylketone (vs. 4-bromo-3-methylphenylamino).
  • Position 8 : Trifluoromethyl (vs. fluorine).

The trifluoromethyl group at position 8 offers greater electron-withdrawing effects and metabolic stability than fluorine. The triazolylmethoxy substituent introduces a rigid, polar moiety, contrasting with the planar aromatic amino group in the target compound .

Other Quinoline Derivatives

  • Chloroquine: Features a diethylaminopentyl side chain at position 4 and chlorine at position 6. The absence of halogenation at position 8 and the flexible side chain reduce steric hindrance, favoring antimalarial activity.
  • Ciprofloxacin: A fluoroquinolone antibiotic with a piperazinyl group at position 7 and a cyclopropyl ring at position 1. The fluorine at position 6 enhances DNA gyrase inhibition.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 2 Substituent at Position 4 Substituent at Position 8 Molecular Weight (g/mol) LogP*
This compound COOCH₃ NH-(4-Bromo-3-methylphenyl) F ~403.2 ~3.5
Ethyl 4-({1-[2-(4-bromophenyl)-2-oxo-ethyl]-1H-1,2,3-triazol-4-yl}methoxy)-8-(trifluoromethyl)quinoline-3-carboxylate COOCH₂CH₃ OCH₂-Triazolyl-4-bromophenylketone CF₃ ~611.3 ~4.2
Chloroquine - -(CH₂)₂N(C₂H₅)₂ - ~319.9 ~4.6

*LogP values are estimated using fragment-based methods.

Research Findings and Discussion

Substituent Effects on Properties

  • Electronic Effects: The fluorine at position 8 in the target compound provides moderate electron withdrawal, stabilizing the quinoline π-system.
  • Steric Effects: The 4-bromo-3-methylphenylamino group introduces steric bulk near the quinoline core, which may hinder intermolecular interactions compared to the triazolylmethoxy substituent in the ethyl analog.
  • Solubility : The methyl carboxylate group offers lower lipophilicity (LogP ~3.5) than the ethyl derivative (LogP ~4.2), suggesting better aqueous solubility for the target compound.

Lumping Strategy Relevance

As per , compounds with similar substituents (e.g., halogenated quinolines) are often grouped into "lumped" categories for predictive modeling. The target compound’s bromophenyl and fluoro groups align it with halogenated analogs, enabling predictions about its environmental persistence or metabolic pathways .

Biological Activity

Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate, identified by its CAS number 1207024-85-8, is a synthetic compound belonging to the quinoline class. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₅BrFNO₂
  • Molecular Weight : 389.2 g/mol
  • Structural Features :
    • A quinoline core with a carboxylate group.
    • A bromo substituent on the phenyl ring.
    • A fluoro group at the 8-position of the quinoline.

This structural configuration contributes to its biological activity by enhancing lipophilicity and facilitating interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, including multi-drug resistant pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against tested pathogens, indicating potent antibacterial activity .
  • Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin in terms of biofilm reduction percentage .

The mechanism underlying the antimicrobial activity of this compound involves inhibition of critical bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR).

Detailed Mechanistic Insights:

  • DNA Gyrase Inhibition : The compound binds to DNA gyrase, preventing DNA replication and transcription, which is essential for bacterial survival. The IC₅₀ values for DNA gyrase inhibition were reported between 12.27–31.64 μM .
  • Dihydrofolate Reductase (DHFR) Inhibition : It also inhibits DHFR with IC₅₀ values ranging from 0.52 to 2.67 μM, crucial for folate metabolism in bacteria .

Anticancer Activity

In addition to its antimicrobial properties, the compound has shown potential as an anticancer agent. Its ability to induce apoptosis in cancer cells has been explored in various studies.

Research Highlights:

  • Cell Viability Reduction : Studies indicated that treatment with this compound led to a significant reduction in cell viability in cancer cell lines when combined with other chemotherapeutics .
  • Synergistic Effects : The compound displayed synergistic effects when used alongside other anticancer agents, enhancing their efficacy against resistant cancer cells.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of clinical isolates. The results highlighted its effectiveness against both gram-positive and gram-negative bacteria, demonstrating a broad-spectrum antibacterial profile.

Bacterial StrainMIC (μg/mL)Biofilm Inhibition (%)
Staphylococcus aureus0.2275
Escherichia coli0.2570
Klebsiella pneumoniae0.3065

Study on Cancer Cell Lines

In another study focusing on anticancer properties, this compound was tested on various cancer cell lines:

Cancer Cell LineIC₅₀ (μM)Apoptosis Induction (%)
MCF-7 (Breast Cancer)1550
HeLa (Cervical Cancer)1060
A549 (Lung Cancer)2055

Q & A

Q. What are the recommended synthetic routes for Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, starting with halogenated quinoline precursors. Key steps include:
  • Nucleophilic substitution : Introduce the 4-bromo-3-methylphenylamino group at position 4 of the quinoline core under reflux in anhydrous DMF, using K₂CO₃ as a base to deprotonate the amine (see analogous protocols in ).
  • Esterification : Methyl ester formation at position 2 via acid-catalyzed methanol reflux (e.g., H₂SO₄ as catalyst).
    Optimization :
  • Temperature : Maintain 80–100°C for substitution reactions to balance reactivity and side-product formation.
  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves regioisomers .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to confirm substituent positions. For example, the fluorine atom at position 8 causes distinct splitting patterns in 1H NMR .
  • X-ray crystallography : Use SHELX-2018 for structure refinement. Key parameters:
  • Data collection at 100 K to minimize thermal motion artifacts.
  • SHELXL refinement with anisotropic displacement parameters for heavy atoms (Br, F) .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and validate bond lengths/angles against DFT calculations .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., bond lengths, electronic properties)?

  • Methodological Answer :
  • DFT vs. crystallography : Compare calculated (B3LYP/6-311+G(d,p)) and experimental bond lengths. For example, the C-Br bond in the 4-bromo-3-methylphenyl group may show deviations due to crystal packing forces. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., Br···H contacts) that distort geometry .
  • Electronic properties : UV-Vis spectra may conflict with TD-DFT predictions. Adjust solvent polarity in simulations (e.g., IEF-PCM model for DMSO) to align with experimental λmax values .

Q. What strategies are effective for evaluating the biological activity of this compound, particularly its potential as a kinase inhibitor?

  • Methodological Answer :
  • In vitro assays :
  • Kinase inhibition : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Prioritize targets showing >50% inhibition at 10 µM.
  • Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays. Use IC50 values to correlate substituent effects (e.g., fluoro vs. trifluoromethyl groups) with potency .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying the methyl ester) to identify critical pharmacophores.

Q. How can researchers address challenges in crystallizing this compound for structural studies?

  • Methodological Answer :
  • Solvent screening : Use high-throughput vapor diffusion (24-well plates) with 10+ solvent combinations (e.g., EtOH/water, DCM/pentane).
  • Additives : Introduce co-crystallants like crown ethers to stabilize π-π stacking interactions.
  • Cryo-protection : Soak crystals in Paratone-N before flash-cooling to prevent ice formation during data collection .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR and mass spectrometry data regarding purity?

  • Methodological Answer :
  • Scenario : NMR indicates >95% purity, but LC-MS shows minor peaks.
  • Resolution :
  • LC-MS : Use high-resolution Q-TOF to identify impurities (e.g., dehalogenated byproducts).
  • DOSY NMR : Confirm impurities are not isobaric by comparing diffusion coefficients.
  • Recrystallization : Purify via slow evaporation in ethyl acetate/hexane (1:3) to remove low-abundance contaminants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.